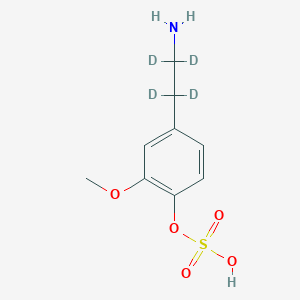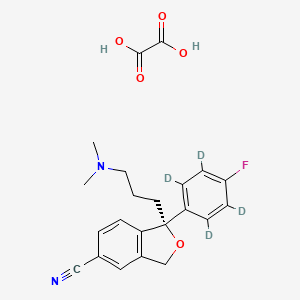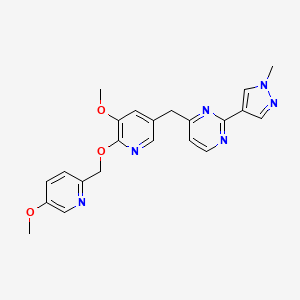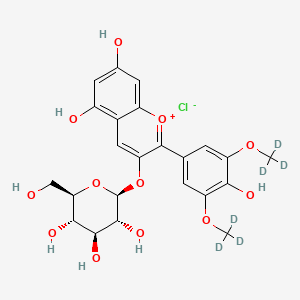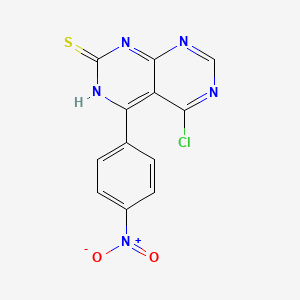
N-Acetyl-S-(2-carbamoylethyl-d4)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 is a deuterium-labeled derivative of N-Acetyl-S-(carbamoylethyl)-L-cysteine. This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of acrylamide metabolites in biological samples. The deuterium labeling helps in distinguishing it from the non-labeled compound during mass spectrometry analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 involves the incorporation of deuterium atoms into the parent compound, N-Acetyl-S-(carbamoylethyl)-L-cysteine. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and detoxification in biological systems .
Common Reagents and Conditions
Common reagents used in the reactions of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the deuterium labeling .
Major Products Formed
The major products formed from the reactions of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 include various metabolites that are excreted in the urine. These metabolites are used as biomarkers for the exposure to acrylamide, a known carcinogen .
Aplicaciones Científicas De Investigación
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 is extensively used in scientific research for the following applications:
Chemistry: As a stable isotope-labeled internal standard in mass spectrometry for the quantification of acrylamide metabolites
Medicine: As a biomarker for assessing exposure to acrylamide in epidemiological studies.
Industry: In the development of safer industrial processes and products by monitoring acrylamide exposure.
Mecanismo De Acción
The mechanism of action of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 involves its metabolism and detoxification in the body. The compound is metabolized by cytochrome P450 enzymes to form glycidamide, which is then conjugated with glutathione to produce N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4. This metabolite is excreted in the urine and serves as a biomarker for acrylamide exposure .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-S-(carbamoylethyl)-L-cysteine: The non-deuterated parent compound used for similar applications.
N-Acetyl-S-(carbamoyl-2-hydroxyethyl)-L-cysteine: Another metabolite of acrylamide used as a biomarker
Uniqueness
The uniqueness of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d4 lies in its deuterium labeling, which allows for precise quantification and differentiation from non-labeled compounds in mass spectrometry analysis. This makes it an invaluable tool in research studies focused on acrylamide exposure and its health effects .
Propiedades
Fórmula molecular |
C8H14N2O4S |
|---|---|
Peso molecular |
238.30 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(3-amino-1,1,2,2-tetradeuterio-3-oxopropyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C8H14N2O4S/c1-5(11)10-6(8(13)14)4-15-3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-/m0/s1/i2D2,3D2 |
Clave InChI |
GGBCHNJZQQEQRX-ILLLFLQQSA-N |
SMILES isomérico |
[2H]C([2H])(C(=O)N)C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C |
SMILES canónico |
CC(=O)NC(CSCCC(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-amino-6-[3-[6-[5-[(E)-2-carboxy-2-cyanoethenyl]thiophen-2-yl]-3,4-dihydro-2H-quinolin-1-yl]propanoylamino]hexanoic acid;hydrochloride](/img/structure/B12410493.png)
![N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12410499.png)


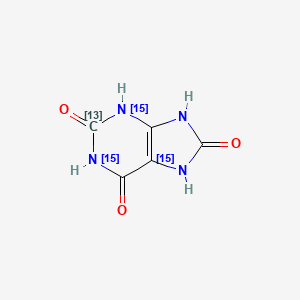
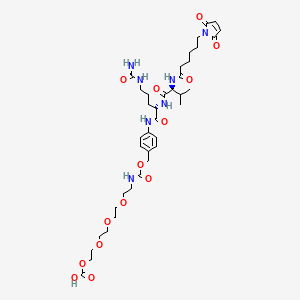
![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7](/img/structure/B12410547.png)
![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410553.png)
